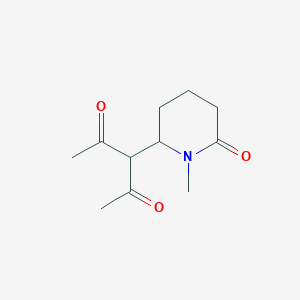![molecular formula C7H18ClNO3 B14463411 2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol, also known as triethanolamine, is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. It is hygroscopic and can absorb moisture and carbon dioxide from the air. This compound is miscible with water, ethanol, and acetone, and slightly soluble in ether, benzene, and carbon tetrachloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[Bis(2-hydroxyethyl)amino]ethanol is typically synthesized through the reaction of ethylene oxide with ammonia or ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]ethanol involves the continuous reaction of ethylene oxide with ammonia in the presence of a catalyst. The reaction is conducted in a reactor where the temperature and pressure are carefully monitored to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted amines .
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion inhibitor, surfactant, and emulsifier.
Biology: Employed in the formulation of biological buffers and as a component in cell culture media.
Medicine: Utilized in the preparation of pharmaceutical formulations and as a pH adjuster in topical medications.
Industry: Applied in the production of cosmetics, detergents, and cement additives.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to interact with various molecular targets and pathways. It acts as a pH adjuster and buffering agent, helping to maintain the desired pH in various formulations. Its structure prevents incorporation into cell membranes, reducing potential toxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monoethanolamine: A simpler analog with one hydroxyl group.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but with different properties.
Triethanolamine: The compound , with three hydroxyl groups.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its three hydroxyl groups, which provide it with distinct chemical and physical properties. This makes it particularly useful as a buffering agent and pH adjuster in various applications .
Eigenschaften
Molekularformel |
C7H18ClNO3 |
|---|---|
Molekulargewicht |
199.67 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;chloromethane |
InChI |
InChI=1S/C6H15NO3.CH3Cl/c8-4-1-7(2-5-9)3-6-10;1-2/h8-10H,1-6H2;1H3 |
InChI-Schlüssel |
YRLJAXJJVVMNQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCl.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
68938-70-5 68609-18-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


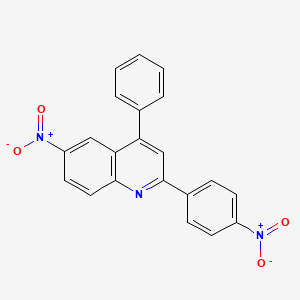

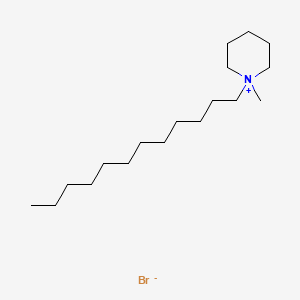

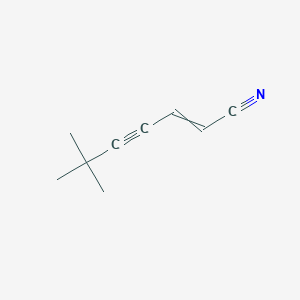
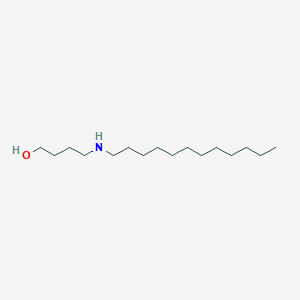
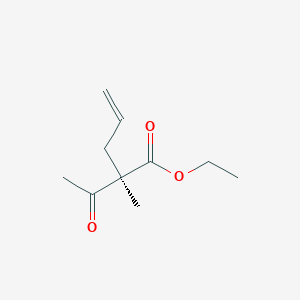
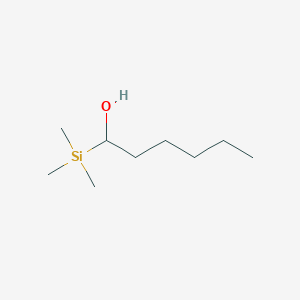

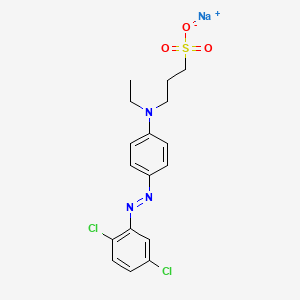


![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
